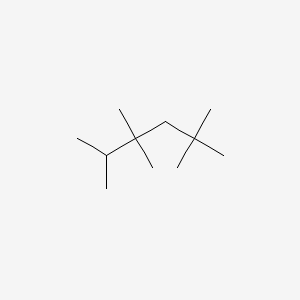
2,2,4-Trimethylheptan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol, specifically a heptanol derivative, characterized by the presence of three methyl groups attached to the heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the reduction of 2,2,4-Trimethylheptan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent, such as ethanol or ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
2,2,4-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,4-Trimethylheptan-4-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2,2,4-Trimethylheptan-4-one
Reduction: this compound
Substitution: 2,2,4-Trimethylheptan-4-yl chloride
科学研究应用
2,2,4-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of branched-chain alcohols on biological systems.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.
作用机制
The mechanism of action of 2,2,4-Trimethylheptan-4-ol depends on its specific application In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes
相似化合物的比较
Similar Compounds
2,2,4-Trimethylpentan-3-ol: A similar branched-chain alcohol with a shorter carbon chain.
2,2,4-Trimethylhexan-3-ol: Another branched-chain alcohol with a different carbon chain length.
2,2,4-Trimethylheptane: The corresponding alkane without the hydroxyl group.
Uniqueness
2,2,4-Trimethylheptan-4-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
57233-31-5 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
2,2,4-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-7-10(5,11)8-9(2,3)4/h11H,6-8H2,1-5H3 |
InChI 键 |
KNACVESXMPHLNM-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


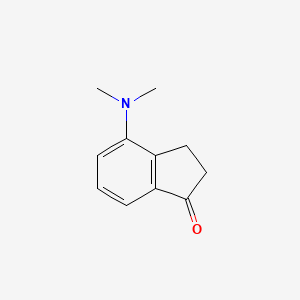

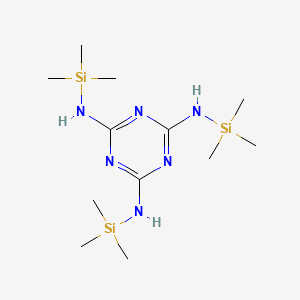
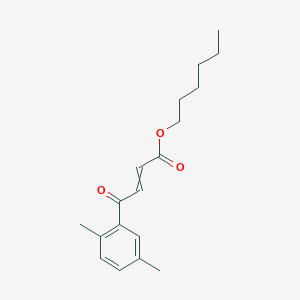
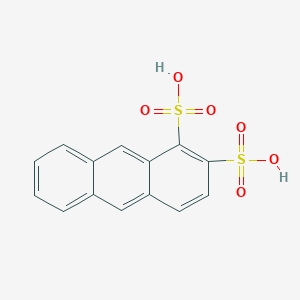

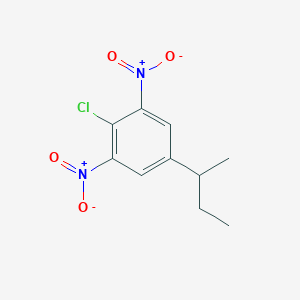



![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)

